Acosamine

Anthracycline cardiotoxicity Epirubicin vs. Doxorubicin LVEF decline

Acosamine (CAS 41094-24-0) is a 3-amino-2,3,6-trideoxy-L-arabino-hexose, a deoxy amino sugar that serves as a critical glycosidic component in several anthracycline antitumor antibiotics, most notably epirubicin. It is one of four diastereomeric 3-amino-2,3,6-trideoxyhexoses (alongside daunosamine, ristosamine, and epi-daunosamine) that are essential constituents of clinically important anthracyclines.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B1232927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcosamine
Synonyms6,6,6-trifluoro-L-acosamine
acosamine
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C(C(CC=O)N)O)O
InChIInChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5+,6+/m0/s1
InChIKeyWPJRFCZKZXBUNI-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acosamine: An Essential L-Arabino Amino Sugar Differentiated by Reduced Cardiotoxicity in Anthracyclines


Acosamine (CAS 41094-24-0) is a 3-amino-2,3,6-trideoxy-L-arabino-hexose, a deoxy amino sugar that serves as a critical glycosidic component in several anthracycline antitumor antibiotics, most notably epirubicin . It is one of four diastereomeric 3-amino-2,3,6-trideoxyhexoses (alongside daunosamine, ristosamine, and epi-daunosamine) that are essential constituents of clinically important anthracyclines . The defining structural feature of acosamine is the L-arabino configuration at the C-3 and C-4 positions, which differentiates it stereochemically from the L-lyxo (daunosamine) and L-ribo (ristosamine) isomers .

Why Acosamine Cannot Be Substituted with Daunosamine or Ristosamine: Stereochemical Specificity Drives Clinical Outcomes


Acosamine, daunosamine, and ristosamine share an identical molecular formula (C₆H₁₃NO₃) and differ only in the stereochemical configuration at the C-3 and C-4 positions . Despite this subtle difference, these sugars are not interchangeable. When acosamine replaces daunosamine as the glycone moiety in the anthracycline scaffold—transforming doxorubicin into epirubicin—the resulting compound exhibits a drastically reduced cardiotoxicity profile while retaining equivalent antitumor efficacy . This demonstrates that the stereochemical identity of the sugar component directly governs the pharmacological and toxicological properties of the final glycosidic drug, making simple substitution of one amino sugar for another scientifically and clinically invalid without thorough re-evaluation.

Quantitative Evidence Differentiating Acosamine from Daunosamine and Other Analogs for Scientific Procurement


Reduced Clinical Cardiotoxicity: Epirubicin (Acosamine-Based) vs. Doxorubicin (Daunosamine-Based)

In a prospective comparative study of breast cancer patients, epirubicin (which incorporates acosamine as its glycone) demonstrated a significantly lower incidence of cardiotoxicity compared to doxorubicin (which incorporates daunosamine). At 6 months post-treatment, left ventricular ejection fraction (LVEF)-based cardiotoxicity was observed in 11.1% of patients receiving epirubicin versus 23.1% of patients receiving doxorubicin (p < 0.05) . Additionally, the incidence of signs and symptoms of heart failure was 11.1% in the epirubicin group versus 34.6% in the doxorubicin group (p < 0.05) .

Anthracycline cardiotoxicity Epirubicin vs. Doxorubicin LVEF decline

Synthetic Step-Count Advantage: Acosamine Derivatives Require 2-3 Steps vs. 5-6 Steps for Daunosamine

Pucko et al. (2006) explicitly report that the respective synthesis of L-acosamine derivatives is afforded in two or three synthetic steps, while L-daunosamine derivatives require three additional synthetic steps . Starting from the common precursor 3,4-di-O-acetyl-L-rhamnal, the acosamine pathway reaches its protected glycosyl donor in a shorter sequence (2-3 steps) compared to the daunosamine pathway, which requires a six-step total synthesis including the formation and optimization of a key intermediate (D-2) with a maximum HPLC-optimized yield of approximately 60% .

Amino sugar synthesis Synthetic efficiency Process chemistry

Stereochemistry-Driven Cardiotoxicity Reduction: L-Arabino (Acosamine) vs. L-Lyxo (Daunosamine) Configuration

The C-4' epimerization from the L-lyxo configuration (daunosamine) to the L-arabino configuration (acosamine) is the sole structural change that converts doxorubicin into epirubicin, and this single stereochemical alteration is directly responsible for the dramatic reduction in cardiotoxicity while preserving antitumor activity . Menzel (2000) states: 'Wird deren Glycon-Bestandteil Daunosamin durch das 4-Epimere Acosamin 46 ersetzt (Epirubicin), nimmt die Kardiotoxizität bei gleichbleibender Wirksamkeit drastisch ab' . This is corroborated clinically by the 52% relative reduction in LVEF-based cardiotoxicity and 68% relative reduction in heart failure incidence observed when comparing epirubicin to doxorubicin-based regimens .

Stereochemical SAR Anthracycline toxicity Epimer differentiation

Best Research and Industrial Application Scenarios for Acosamine Procurement


Synthesis of Next-Generation Cardiosafe Anthracycline Antibiotics

Acosamine is the preferred amino sugar building block for any anthracycline analog discovery program where reduced cardiotoxicity is a primary target product profile requirement. Clinical evidence demonstrates that substituting acosamine for daunosamine reduces LVEF-based cardiotoxicity from 23.1% to 11.1% and heart failure incidence from 34.6% to 11.1% . Procurement of L-acosamine enables the construction of 4'-epi-anthracycline libraries that are inherently less cardiotoxic than their daunosamine-based counterparts.

Process Chemistry and Scalable Anthracycline Intermediates Manufacturing

For industrial-scale synthesis of anthracycline glycosidic intermediates, acosamine derivatives offer a synthetic advantage of 3 fewer steps compared to daunosamine derivatives (2-3 steps vs. 5-6 steps from the common rhamnal precursor) . This shorter route reduces solvent consumption, purification burden, and overall cost of goods, making acosamine the economically rational choice for pilot-plant and manufacturing-scale procurement.

Medicinal Chemistry SAR Studies on Sugar C-4' Epimerization Effects

Acosamine's L-arabino configuration at C-4' is the key stereochemical determinant that separates it from the cardiotoxic L-lyxo (daunosamine) and L-ribo (ristosamine) isomers. SAR studies show that the C-4' epimerization is sufficient to reduce cardiotoxicity while preserving antitumor potency . Procuring pure acosamine enables systematic exploration of sugar stereochemistry–toxicity relationships in anthracycline and non-anthracycline glycoside scaffolds.

Synthesis of Radiolabeled or Trifluoromethyl-Anthracycline Tracers

Acosamine derivatives have been successfully employed in stereoselective syntheses of fluorinated anthracycline analogs, such as 6,6,6-trifluoro-L-acosamine, achieved via hetero-Diels–Alder cycloaddition in 40% yield for key intermediates . This demonstrates the compatibility of acosamine chemistry with the introduction of fluorine labels for PET imaging or metabolic tracing in preclinical drug development.

Quote Request

Request a Quote for Acosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.